Cas no 84-66-2 (Diethyl phtalate)

Diethyl phtalate structure
Diethyl phtalate structure
Diethyl phtalate
84-66-2
C12H14O4
222.237164020538
MFCD00009111
34320
6781

Diethyl phtalate Properties

Names and Identifiers

    • Diethyl phthalate
    • 1,2-benzenedicarboxylic acid diethyl ester
    • DEP
    • Diethyl-o-phthalate
    • ETHYL PHTHALATE
    • 'LGC' (2000)
    • PHTHALIC ACID, BIS-ETHYL ESTER
    • PHTHALIC ACID DIETHYL
    • PHTHALIC ACID DIETHYL ESTER
    • PHTHALOL
    • RARECHEM AL BI 0044
    • 1,2-benzenedioicacid,diethylester
    • 1,2-diethyl phthalate
    • Anozol
    • -Benzenedicarboxylic acid diethyl ester
    • Diethyl ester
    • Diethyl ester of 1,2-Benzenedicarboxylic acid
    • Diethyl-1,2-benzenedicarboxylate
    • diethyl1,2-benzenedicarboxylate
    • diethyl1,2-benzenedioate
    • Diethy phthalate
    • Diethy phthalate solution
    • Diethyl phtalate
    • Diethylphthalate Solution
    • Amozol
    • Diethy phthalate,AR
    • Diethy phthalate,CP
    • diethyl benzenedicarboxylate
    • diethyl ortho-phthalate
    • estol1550
    • Neantine
    • phthalic acid di-n-ethyl ester
    • placidole
    • Solvanol
    • unimollda
    • Diethylphthalate
    • Diethyl o-phthalate
    • Palatinol A
    • Placidol E
    • Unimoll DA
    • diethyl benzene-1,2-dicarboxylate
    • Phthalsaeurediaethylester
    • o-Bis(ethoxycarbonyl)benzene
    • Diethyl 1,2-benzenedicarboxylate
    • Estol 1550
    • o-Benzenedicarboxylic acid diethyl ester
    • Di-n-ethyl phthalate
    • Diethyl o-phenylenediacetate
    • 1,2-Benzenedicarboxylic acid, diethyl ester
    • Phthalic acid, diethyl ester
    • RCRA w
    • Phthalic Acid Diethyl Ester
    • 1,2-Benzenedicarboxylic acid, diethyl ester (9CI)
    • Phthalic acid, diethyl ester (6CI, 8CI)
    • 1,2-Benzodioic acid diethyl ester
    • 1,2-Diethyl benzene-1,2-dicarboxylate
    • NSC 8905
    • MLS002152901
    • MLS002177800
    • DIethyl phthalate
    • SMR000857334
    • MLS001336022
    • MLS001336021
    • MLSMR
    • Ethyl phthalate standard solution
    • Kodaflex DEP
    • Diethylester kyseliny ftalove [Czech]
    • EINECS 201-550-6
    • Diethyl phthalate (NF)
    • BIDD:ER0639
    • D03804
    • NCGC00090974-03
    • Tox21_300183
    • NCGC00254098-01
    • 1,2-diethyl benzene-1,2-dicarboxylate
    • PHTHALIC ACID,DIETHYL ESTER
    • BBL011577
    • Diethyl phthalate, United States Pharmacopeia (USP) Reference Standard
    • EC 201-550-6
    • DIETHYL PHTHALATE [II]
    • NCGC00090974-01
    • Diethyl phthalate [NF]
    • PHTHALIC ACID ETHYL ESTER
    • DIETHYL PHTHALATE [USP-RS]
    • Diethyl Phthalate, NF
    • Epitope ID:140105
    • HMS3369G01
    • InChI=1/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H
    • WLN: 2OVR BVO2
    • CCRIS 2675
    • NCI-C60048
    • EN300-20094
    • Diethyl phthalate, 99.5%
    • NSC-8905
    • NCGC00090974-04
    • DIETHYL PHTHALATE [MART.]
    • NS00009893
    • DIETHYL PHTHALATE (MART.)
    • Tox21_111050
    • DIETHYL PHTHALATE [VANDF]
    • STL163320
    • benzene-1,2-dicarboxylic acid diethyl ester
    • diethyl 1,2-benzenedioate
    • DIETHYL PHTHALATE (II)
    • DTXCID901780
    • DIETHYL PHTHALATE (USP-RS)
    • DIETHYL PHTHALATE (0)
    • Diethylester kyseliny ftalove
    • Phthalic acid, bis-isodecyl ester
    • 1,2-Benzenedicarboxylic acid, 1,2-diethyl ester
    • Diethyl phthalate, SAJ special grade, >=98.0%
    • O-phthalic acid, diethyl ester
    • P0296
    • UF064M00AF
    • DPX-F5384
    • Diethyl phthalic acid
    • NSC8905
    • Diethyl phthalate, LR, >=99%
    • 1,2-Diethyl phthalate
    • Phthalic acid, bis-ethyl ester
    • Diethyl Phthalate, Pharmaceutical Secondary Standard; Certified Reference Material
    • Diethyl phthalate, >=99.5%
    • F1908-0104
    • NCGC00090974-06
    • 84-66-2
    • ETHYL PHTHALATE [WHO-DD]
    • diethyl phtalate
    • Q419811
    • NCGC00259423-01
    • PHTHALIC ACID ETHYL ESTER [MI]
    • HSDB 926
    • Diethyl phthalate, European Pharmacopoeia (EP) Reference Standard
    • HMS2233J05
    • DIETHYL PHTHALATE [HSDB]
    • o-Benzenedicarboxylic acid, diethyl ester
    • Diethyl phthalate, PESTANAL(R), analytical standard
    • DIETHYL PHTHALATE [EP MONOGRAPH]
    • Diethyl phthalate/dimethyl phthalate
    • STR04116
    • AKOS000119867
    • NCGC00090974-02
    • Phthalsaeurediaethylester [German]
    • 68988-18-1
    • NCGC00090974-05
    • RCRA waste number U088
    • CAS-84-66-2
    • BRN 1912500
    • DTXSID7021780
    • Diethyl phthalate, 99%
    • DIETHYL PHTHALATE (EP MONOGRAPH)
    • MFCD00009111
    • phthalic acid diethyl ester
    • CS-0013981
    • DIETHYL PHTHALATE
    • UNII-UF064M00AF
    • Tox21_201874
    • bmse000846
    • 4-09-00-03172 (Beilstein Handbook Reference)
    • AI3-00329
    • Q-200982
    • SCHEMBL22296
    • Diethyl phthalate, >=99%
    • CHEBI:34698
    • CHEMBL388558
    • RCRA waste no. U088
    • Ethyl phthalate
    • Phthalol
    • 1,2-Benzenedicarboxylic acid diethyl ester
    • +Expand
    • MFCD00009111
    • FLKPEMZONWLCSK-UHFFFAOYSA-N
    • 1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3
    • O=C(C1C(C(OCC)=O)=CC=CC=1)OCC
    • 1912500

Computed Properties

  • 222.08900
  • 0
  • 4
  • 6
  • 222.089
  • 16
  • 223
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.5
  • nothing
  • 0
  • 52.6

Experimental Properties

  • 2.04000
  • 52.60000
  • 7371
  • n20/D 1.502(lit.)
  • 1 g/L (20 ºC)
  • 298-299 °C(lit.)
  • −3 °C (lit.)
  • 1 mmHg ( 100 °C)
  • Fahrenheit: 312.8 ° f < br / > Celsius: 156 ° C < br / >
  • 几乎不溶于水,与乙醇混溶(96%)。
  • Colorless, odorless, transparent, slightly aromatic liquid.
  • Stable. Combustible. Incompatible with strong oxidizing agents, strong acids, alkalies.
  • Insoluble in water, soluble in ethanol, ether, acetone and other organic solvents.
  • Sensitive to light
  • 1.12 g/mL at 25 °C(lit.)

Diethyl phtalate Security Information

  • GHS07 GHS07
  • TI1050000
  • 2
  • S24/25
  • UN 3082 9 / PGIII
  • H319
  • P305+P351+P338
  • warning
  • 2-8°C
  • Warning
  • Yes
  • LD50 i.p. in rats: 5.06 ml/kg (Singh)
  • 0.75%, 187°F

Diethyl phtalate Customs Data

  • 29173400
  • China Customs Code:

    2917349000

    Overview:

    2917349000 Other phthalates.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

    Summary:

    2917349000 other esters of orthophthalic acid.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Diethyl phtalate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P004QH9-5g
Diethyl phthalate
84-66-2 98%(GC)
5g
$32.00 2024-04-21
A2B Chem LLC
AC20141-5g
Diethyl phthalate
84-66-2 98%(GC)
5g
$17.00 2024-04-19
abcr
AB115912-250 g
Diethyl phthalate, 99%; .
84-66-2 99%
250g
€54.10 2023-05-10
Enamine
EN300-20094-0.05g
1,2-diethyl benzene-1,2-dicarboxylate
84-66-2 95%
0.05g
$19.0 2023-09-16
Fluorochem
223219-100g
Diethyl phthalate
84-66-2 95%
100g
£10.00 2022-02-28
Key Organics Ltd
STR04116-1MG
1,2-diethyl benzene-1,2-dicarboxylate
84-66-2 >90%
1mg
£37.00 2023-09-09
Life Chemicals
F1908-0104-0.25g
Diethyl phtalate
84-66-2 95%+
0.25g
$18.0 2023-09-07
TRC
D444770-5g
Diethyl Phthalate
84-66-2
5g
$ 121.00 2023-09-07
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0836700223- 500ml(玻瓶)
Diethyl phtalate
84-66-2
500ml
¥ 57.5
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D108218-5g
Diethyl phtalate
84-66-2
5g
¥304.90 2023-09-03

Diethyl phtalate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Palladium, bis(acetonitrile)dichloro- ,  1-[1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-1-methylethyl]-1,3-dihydro-… Solvents: Ethanol ;  15 min, 60 °C
1.2 Reagents: Triethylamine Solvents: Ethanol ;  24 h, 60 °C
Reference
Alkoxycarbonylation of aryl iodides catalyzed by Pd with a thiourea type ligand under balloon pressure of CO
Liu, Jing; Liang, Bo; Shu, Dongxu; Hu, Yanhe; Yang, Zhen; et al, Tetrahedron, 2008, 64(40), 9581-9584

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Poly(oxy-1,2-ethanediyl), α-[2-[1-(3-sulfopropyl)-1H-imidazolium-3-yl]ethyl]-ω-[… Solvents: Toluene ;  1 h, 80 °C; 80 °C → rt
Reference
Synthesis of α,ω-bis[(3-sulfo propyl)-1H-imidazolium-1-yl]polyethylene glycol bis(hydrogen sulfate) and determination of its properties as thermomorphic ionic liquid and its activity as esterification catalyst
Zhi, Hui-Zhen; Luo, Jun; Ma, Wei; Lu, Chun-Xu, Gaodeng Xuexiao Huaxue Xuebao, 2008, 29(4), 772-774

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  2 h, 80 °C
Reference
Efficient esterification of carboxylic acids and phosphonic acids with trialkyl orthoacetate in ionic liquid
Yoshino, Tomonori; Imori, Satomi; Togo, Hideo, Tetrahedron, 2006, 62(6), 1309-1317

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Chromate(2-), triaqua-μ3-oxotris[μ-[2-sulfo-1,4-benzenedicarboxylato(3-)-κO1:κO′… (reaction products with butanamine) ;  5 h, reflux
Reference
Synthesis and characterization of butylamine-functionalized Cr(III)-MOF-SO3H: Synergistic effect of the hydrophobic moiety on Cr(III)-MOF-SO3H in esterification reactions
Alavijeh, Masoumeh Karimi; Amini, Mostafa M., Polyhedron, 2019, 173,

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: 2H-Imidazolium, 3-[2-[dimethyl(4-sulfobutyl)ammonio]ethyl]-1-methyl-, sulfate (1… Solvents: Toluene ;  3 h, 120 °C
Reference
Functionalized dicationic ionic liquids: Green and efficient alternatives for catalysts in phthalate plasticizers preparation
Zekri, Negar; Fareghi-Alamdari, Reza; Khodarahmi, Zahra, Journal of Chemical Sciences (Berlin, 2016, 128(8), 1277-1284

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Desyl chloride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Ethanol ;  24 h, 60 °C
Reference
Palladium-Catalyzed Oxidative Carbonylation of Alkyl and Aryl Indium Reagents with CO under Mild Conditions
Zhao, Yingsheng; Jin, Liqun; Li, Peng; Lei, Aiwen, Journal of the American Chemical Society, 2008, 130(29), 9429-9433

Synthetic Circuit 7

Reaction Conditions
1.1 20 min
Reference
Synthesis of substituted furans and substituted benzenes via microwave enhanced Diels-Alder reactions
Hijji, Yousef M.; Wanene, Joseph; Obot, Emmanuel; Fuller, Jenora, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1977, 1977-1981

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Magnetite (Fe3O4) ,  Silica ,  1H-Imidazolium, 3-[2,2-bis(hydroxymethyl)-3-(1-methyl-1H-imidazolium-3-yl)propyl… ;  8 h, 78 °C
Reference
Diacidic ionic liquid supported on magnetic-silica nanocomposite: a novel, stable, and reusable catalyst for selective diester production
Fareghi-Alamdari, Reza; Nadiri Niri, Mehri; Hazarkhani, Hassan; Zekri, Negar, Journal of the Iranian Chemical Society, 2018, 15(11), 2615-2629

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: 1H-Benzimidazole, 1-ethyl-, tetrafluoroborate(1-) (1:1) Solvents: 1H-Benzimidazole, 1-ethyl-, tetrafluoroborate(1-) (1:1) ;  4 h, 130 °C
Reference
Preparation and characterization of a novel benzimidazolium Bronsted acid ionic liquid and its application in the synthesis of acrylic esters
Wang, Yuan-Yuan; Li, Wei; Xu, Cheng-Di; Dai, Li-Yi, Chinese Journal of Chemistry, 2007, 25(1), 68-71

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Graphene (oxide, sulfonated) Solvents: Ethanol ;  3 h, reflux
Reference
Sulfonated graphene as highly efficient and reusable acid carbocatalyst for the synthesis of ester plasticizers
Garg, Bhaskar; Bisht, Tanuja; Ling, Yong-Chien, RSC Advances, 2014, 4(100), 57297-57307

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ;  12 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized, rt
Reference
Noncovalent interactions in Ir-catalyzed C-H activation: L-shaped ligand for para-selective borylation of aromatic esters
Hoque, Emdadul Md; Bisht, Ranjana; Haldar, Chabush; Chattopadhyay, Buddhadeb, Journal of the American Chemical Society, 2017, 139(23), 7745-7748

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Ethanol ;  24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Base-Induced Mechanistic Variation in Palladium-Catalyzed Carbonylation of Aryl Iodides
Hu, Yanhe; Liu, Jing; Lu, Zhixin; Luo, Xiancai; Zhang, Heng; et al, Journal of the American Chemical Society, 2010, 132(9), 3153-3158

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Acetamide Catalysts: p-Toluenesulfonic acid Solvents: N-Methyl-2-pyrrolidone ;  24 h, 120 °C
Reference
Unusual coupling reactions of aldehydes and alkynes: A novel preparation of substituted phthalic acid derivatives by automated synthesis
von Wangelin, Axel Jacobi; Neumann, Helfried; Gordes, Dirk; Klaus, Stefan; Jiao, Haijun; et al, Chemistry - A European Journal, 2003, 9(10), 2273-2281

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) ,  Oxygen Catalysts: Sodium 9,10-anthraquinone-2-sulfonate ,  Palladium trifluoroacetate Solvents: Chlorobenzene ;  24 h, 1 atm, 110 °C
Reference
Palladium-Catalyzed Aerobic Oxidative Dehydrogenation of Cyclohexenes to Substituted Arene Derivatives
Iosub, Andrei V.; Stahl, Shannon S., Journal of the American Chemical Society, 2015, 137(10), 3454-3457

Synthetic Circuit 15

Reaction Conditions
1.1 4 h, rt → 120 °C
Reference
Unprecedented alkylation of carboxylic acids by boron trifluoride etherate
Jumbam, Ndze D.; Maganga, Yamkela; Masamba, Wayiza; Mbunye, Nomthandazo I.; Mgoqi, Esethu; et al, Bulletin of the Chemical Society of Ethiopia, 2018, 32(2), 387-392

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Chromate(5-), triaquatris[μ-[4,8-disulfo-2,6-naphthalenedicarboxylato(4-)-κO2:κO… Solvents: Cyclohexane ;  8 h, 170 °C
Reference
Highly Efficient Catalytic Esterification in an -SO3H-Functionalized Cr(III)-MOF
Dou, Yibo; Zhang, Heng; Zhou, Awu; Yang, Fan; Shu, Lun; et al, Industrial & Engineering Chemistry Research, 2018, 57(25), 8388-8395

Synthetic Circuit 17

Reaction Conditions
Reference
Synthesis of 1,2-disubstituted benzenes and biphenyls from phthalic acids through electroreduction followed by electrocyclic reaction with alkynes
Ohno, Toshinobu; Ozaki, Masato; Inagaki, Atsuro; Hirashima, Tsuneaki; Nishiguchi, Ikuzo, Tetrahedron Letters, 1993, 34(16), 2629-32

Diethyl phtalate Raw materials

Diethyl phtalate Preparation Products

Diethyl phtalate Suppliers

Nantong Reform Petro-chemical Co.,Ltd
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